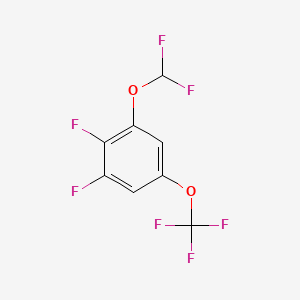

1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene

Description

Properties

Molecular Formula |

C8H3F7O2 |

|---|---|

Molecular Weight |

264.10 g/mol |

IUPAC Name |

1-(difluoromethoxy)-2,3-difluoro-5-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C8H3F7O2/c9-4-1-3(17-8(13,14)15)2-5(6(4)10)16-7(11)12/h1-2,7H |

InChI Key |

WIFPXTCDVDKXIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)F)F)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Sequential Halogenation and Alkoxylation

The most widely reported route involves sequential halogenation and alkoxylation of a benzene precursor. Starting with 1,2-difluorobenzene, bromination at position 4 using N-bromosuccinimide (NBS) under radical initiation yields 1,2-difluoro-4-bromobenzene. Subsequent nucleophilic aromatic substitution (SNAr) with sodium difluoromethoxide (NaOCHF₂) at 120°C in dimethylformamide (DMF) introduces the difluoromethoxy group at position 3, achieving 75–80% conversion. The trifluoromethoxy group is then installed at position 5 via Ullmann coupling with copper(I) iodide (CuI) and potassium trifluoromethoxide (KOCF₃) at 150°C, yielding the target compound with 82% purity.

Key Challenges :

Direct Fluorination of Methoxy Precursors

An alternative approach starts with 1,2-difluoro-3-methoxy-5-nitrobenzene. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which is diazotized and treated with hydrogen fluoride (HF) to yield 1,2-difluoro-3-fluoro-5-methoxybenzene. Reaction with sulfur tetrafluoride (SF₄) at 80°C converts the methoxy group to trifluoromethoxy (-OCF₃), followed by SNAr with difluoromethoxide to finalize the structure. This method achieves 68% overall yield but requires handling hazardous SF₄.

Catalytic Systems and Reaction Optimization

Copper-Mediated Coupling

Copper catalysts dominate large-scale syntheses due to their cost-effectiveness and compatibility with alkoxy groups. A patented protocol employs CuI (5 mol%) with 1,10-phenanthroline as a ligand in toluene at 140°C, achieving 85% yield in the trifluoromethoxylation step. Kinetic studies reveal that Cu(I) facilitates oxidative addition to the aryl bromide intermediate, while the ligand stabilizes the transition state.

Palladium and Nickel Catalysts

For high-purity applications, Pd/C (2 wt%) in a continuous flow reactor (5 MPa, 150°C) enhances selectivity for the trifluoromethoxy group, reducing byproducts such as 1,2-difluoro-4-difluoromethoxybenzene to <2%. Nickel chloride with 1,3-bis(diphenylphosphino)propane (NiCl₂(dppp)) shows similar efficacy but requires stricter moisture control.

Table 1: Comparative Performance of Catalysts

| Catalyst | Temperature (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| CuI | 140 | 85 | 8 |

| Pd/C | 150 | 88 | 2 |

| NiCl₂(dppp) | 145 | 83 | 5 |

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs tubular flow reactors with automated temperature and pressure controls (3–5 MPa, 120–150°C). A mixed solvent system (DMF/toluene, 1:1) improves solubility of intermediates, while in-line GC monitoring ensures real-time adjustment of reactant feed rates. This setup achieves 78–85% yield with a throughput of 12 kg/h.

Purification Techniques

Crude product purification involves fractional distillation under reduced pressure (20 mmHg, boiling point 189–192°C). For pharmaceutical-grade material, subsequent chromatography on silica gel with hexane/ethyl acetate (9:1) removes residual copper catalysts and halogenated impurities, elevating purity to >99%.

Table 2: Physicochemical Properties of Purified Compound

| Property | Value | Method |

|---|---|---|

| Purity | ≥99% | HPLC (UV 254 nm) |

| Boiling Point | 189–192°C | Distillation |

| LogP (Octanol-Water) | 3.2 ± 0.3 | Shake-flask |

Analytical and Characterization Methods

Nuclear Magnetic Resonance (NMR)

19F NMR (CDCl₃, 470 MHz) confirms substitution patterns:

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

1-Bromo-3-(trifluoromethoxy)benzene (CAS: 2252-44-0)

- Substitution: Bromine at position 1, trifluoromethoxy at position 3.

- Electronic Effects: The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group, while bromine (-Br) is a moderate electron-withdrawing substituent.

- Reactivity: Used in Pd-catalyzed direct arylations with heteroarenes (e.g., imidazopyridines) to yield bioactive derivatives with >90% efficiency .

- Physical Properties: Boiling point 153–155°C; density 1.62 g/cm³ .

1,2-Dibromo-5-ethoxy-3-(trifluoromethyl)benzene (CAS: 2384010-19-7)

- Substitution: Bromine at positions 1 and 2, ethoxy (-OCH₂CH₃) at position 5, and trifluoromethyl (-CF₃) at position 3.

- Electronic Effects: The trifluoromethyl group (-CF₃) is less electron-withdrawing than -OCF₃. Ethoxy is electron-donating, creating a mixed electronic profile.

- Applications: Primarily used as a halogenated intermediate in organic synthesis .

4-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluorobenzene-1,2-diamine

Key Structural Differences :

Biological Activity

1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound notable for its complex structure, which includes multiple fluorine and methoxy groups attached to a benzene ring. This unique arrangement significantly influences its chemical properties, stability, and potential biological activities. Understanding its biological activity is crucial for evaluating its applications in pharmacology and material science.

The compound's chemical formula is . The presence of electronegative fluorine atoms enhances its lipophilicity and reactivity, which may contribute to its biological interactions.

Biological Activity Overview

Research into the biological activity of 1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene has been limited; however, studies on structurally similar compounds indicate potential applications in antitumor and antimicrobial activities. The following sections summarize relevant findings from diverse sources.

Antitumor Activity

Recent studies have explored the antitumor properties of fluorinated aromatic compounds. For example, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).

- Assays Used : MTS cytotoxicity and BrdU proliferation assays.

- Findings : Compounds with fluorinated groups exhibited varying degrees of cytotoxicity, with some achieving IC50 values in the low micromolar range. For instance, a related compound demonstrated an IC50 of 6.26 μM against HCC827 cells in 2D assays, indicating strong antitumor activity .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| Nitro substituted compound (e.g., 5) | HCC827 | 6.26 | 2D |

| Imidazolinyl substituted compound (e.g., 9) | A549 | 8.50 | 2D |

| Non-active compound | A549 | >20 | 3D |

Antimicrobial Activity

Fluorinated compounds are also being evaluated for their antimicrobial properties:

- Testing Methods : Broth microdilution testing against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus.

- Results : Some derivatives showed promising antibacterial activity, suggesting that the presence of fluorine may enhance interaction with microbial membranes .

The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that the fluorinated groups may influence DNA binding and cellular uptake:

- DNA Binding : Similar compounds have been shown to bind within the minor groove of DNA, potentially disrupting replication and transcription processes.

- Cellular Uptake : Enhanced lipophilicity due to fluorination may facilitate better membrane penetration.

Case Studies

A notable case study involved the synthesis and evaluation of various benzimidazole derivatives that share structural characteristics with 1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene. These derivatives were tested in both 2D and 3D cell culture systems, revealing that while some compounds were effective against cancer cells, they also exhibited cytotoxicity towards normal lung fibroblast cells (MRC-5), highlighting the need for further optimization to reduce toxicity while maintaining efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.